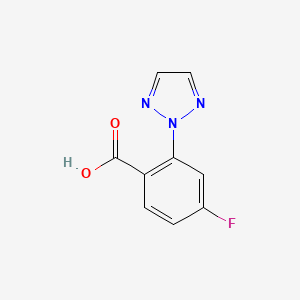

4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Descripción general

Descripción

4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the CAS Number: 1293284-50-0 . It has a molecular weight of 207.16 . The IUPAC name for this compound is 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid .

Molecular Structure Analysis

The InChI code for 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is 1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a solid at room temperature . It should be stored in a dry place at 2-8°C .Aplicaciones Científicas De Investigación

Chemical Synthesis

“4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid” is a compound with the molecular formula C9H6FN3O2 . It is used in chemical synthesis, particularly in the creation of other complex molecules.

Drug Discovery

1,2,3-triazoles, the core structure of “4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid”, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .

Polymer Chemistry

1,2,3-triazoles have been used in polymer chemistry due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Bioconjugation

1,2,3-triazoles have been used in bioconjugation, a chemical strategy that joins two biomolecules together . This is particularly useful in the field of drug delivery and imaging .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . They have a wide range of applications in this field .

Materials Science

1,2,3-triazoles have found applications in materials science . They are used in the creation of new materials due to their high chemical stability and strong dipole moment .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

4-fluoro-2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTYWCWXBMTXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N2N=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2756913.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-heptylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2756923.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2756924.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2756929.png)

![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide](/img/structure/B2756933.png)

![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide](/img/structure/B2756935.png)